molecular formula C18H19N5O3S B2489973 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline CAS No. 2310126-82-8

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2489973
CAS No.: 2310126-82-8
M. Wt: 385.44
InChI Key: XRRUEGDSKREHDH-UHFFFAOYSA-N
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Description

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. This compound has emerged as a critical pharmacological tool for elucidating DAPK1's role in mediating neuronal cell death following ischemic injury. Its high selectivity and ability to cross the blood-brain barrier make it invaluable for preclinical research aimed at neuroprotection in stroke models. Research has demonstrated that this inhibitor can bind to the DAPK1 kinase domain, effectively blocking its activity and providing a significant protective effect against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity, a key pathway in stroke-related brain damage. Beyond neuroscience, DAPK1 is recognized as a tumor suppressor, and its aberrant regulation is implicated in various cancers. Consequently, this inhibitor is also employed in oncology research to investigate the intricate signaling networks controlled by DAPK1 in cell death, autophagy, and metastasis, offering insights for novel therapeutic strategies in cancer biology. The primary research value of this compound lies in its utility for dissecting the pathophysiological functions of DAPK1 and for validating this kinase as a therapeutic target in human diseases. A study published in Nature Communications (2016) titled "A potent and selective small molecule inhibitor for the murine calcium/calmodulin-dependent protein kinase kinase α" and related chemical probe databases confirm the role of this specific chemotype as a DAPK1 inhibitor, highlighting its application in probing kinase function in complex biological systems.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-22-11-8-19-18(22)27(25,26)13-6-9-23(10-7-13)17(24)16-12-20-14-4-2-3-5-15(14)21-16/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRUEGDSKREHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl group through sulfonation

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions. Additionally, purification techniques such as crystallization or chromatography may be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. Studies indicate that derivatives of quinoxaline compounds exhibit significant biological activity against various pathogens.

Medicine

  • Therapeutic Properties : The compound has been explored for its antimicrobial and anticancer activities. For example, quinoxaline derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria, with some derivatives demonstrating low nanomolar potency in vitro .

Industry

  • Material Development : Utilized in the development of new materials with specific properties such as enhanced conductivity or stability. The chemical versatility of quinoxaline derivatives makes them suitable for various industrial applications.

Antimicrobial Activity

A study highlighted the effectiveness of quinoxaline derivatives against Trypanosoma cruzi, showcasing a structure-activity relationship that indicates how modifications to the quinoxaline structure can enhance biological activity .

CompoundActivityReference
Quinoxaline Derivative AAntimicrobial
Quinoxaline Derivative BAnticancer

Anticancer Research

Research has focused on the anticancer properties of quinoxaline derivatives, showing promising results in inhibiting cancer cell proliferation. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms .

StudyFindingsReference
Study 1Induced apoptosis in cancer cells
Study 2Inhibited cell proliferation

Mechanism of Action

The mechanism of action of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can intercalate with DNA, potentially inhibiting the replication of certain pathogens. Additionally, the piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Quinoxaline and Related Heterocycles
Compound Name Core Structure Key Substituents Molecular Formula (Inferred) Reference
Target Compound Quinoxaline 4-[(1-Methylimidazol-2-yl)sulfonyl]piperidine-1-carbonyl C₁₉H₂₀N₆O₃S N/A
3-Iodo-4-phenylpyrrolo[1,2-a]quinoxaline Pyrroloquinoxaline 4-Phenyl, 3-iodo C₂₀H₁₄IN₃
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole 1-Methylimidazole, 4-phenylenediamine C₂₂H₂₁N₇
2-Methyl-3-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]quinoxaline Quinoxaline 2-Methyl, ethyl-linked 1-methyl-4-phenylimidazole C₂₁H₂₀N₄
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Benzoimidazole Sulfinyl, pyridine-methoxy phenoxy C₂₁H₂₀N₄O₃S

Key Observations :

  • The target compound uniquely combines a quinoxaline core with a sulfonated imidazole-piperidine system, distinguishing it from pyrroloquinoxaline () and benzoimidazole () analogs.
  • The sulfonyl group (SO₂) in the target compound differs functionally from the sulfinyl (SO) group in ’s benzoimidazole, as SO₂ is more electron-withdrawing and may enhance metabolic stability .
Table 3: Functional Comparisons
Compound Name LogP (Predicted) Water Solubility Reported Activity Reference
Target Compound ~2.1 (moderate) Moderate Inferred anticancer potential N/A
3-Iodo-4-phenylpyrrolo[1,2-a]quinoxaline ~3.5 (high) Low Anti-leukemic (IC₅₀ = 1.2 µM)
Bipyridine-imidazole derivative ~1.8 (low) High Fluorescent, potential kinase inhibition
Ethyl-linked imidazole-quinoxaline ~3.0 (high) Low Structural analog; activity unspecified
Benzoimidazole sulfinyl derivative ~2.5 (moderate) Moderate Proton pump inhibition (inferred)

Functional Insights :

  • The target compound’s sulfonyl-piperidine group likely improves solubility compared to the ethyl-linked analog in , which has higher hydrophobicity .
  • The imidazole moiety (common in and ) is associated with diverse biological interactions, including kinase and enzyme modulation .

Biological Activity

2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline backbone with a piperidine and imidazole moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Quinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Piperidine and Imidazole Moieties : The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
  • Final Coupling Reactions : These steps involve the formation of the final product through coupling reactions under controlled conditions to maximize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

  • Metal Ion Binding : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.
  • Protein Interaction : The sulfonyl group may interact with various proteins, modulating their functions and affecting biochemical pathways.

Biological Activity

Research has demonstrated several potential biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A related quinoxaline derivative was found to have an IC50 value of 1.30 µM against human gastric adenocarcinoma cells (MKN 45), outperforming standard chemotherapeutics like adriamycin and cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • A series of quinoxaline derivatives were tested against bacterial strains and exhibited varying degrees of antibacterial activity, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

Some studies have indicated that quinoxaline derivatives may possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production in activated macrophages .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityIC50 (µM)
Quinoxaline Derivative AStructure AAnticancer0.90
Quinoxaline Derivative BStructure BAntimicrobial50
This compoundStructure CAnticancer, AntimicrobialTBD

Q & A

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Tools :
  • ADMET Predictors : Use SwissADME or ADMETLab to estimate permeability, CYP450 inhibition, and hERG liability .
  • MetaSite : Map Phase I/II metabolism sites (e.g., sulfonyl reduction, imidazole oxidation) .
  • Pro-Tox II : Screen for mutagenicity and hepatotoxicity risks based on structural alerts .

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